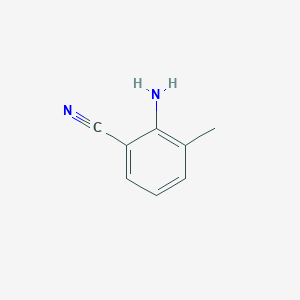

2-Amino-3-methylbenzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGRUUJIFRFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445927 | |

| Record name | 2-amino-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69797-49-5 | |

| Record name | 2-amino-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-methylbenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbenzonitrile, a substituted aromatic nitrile, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique structural arrangement, featuring an amino group and a nitrile group ortho to a methyl substituent on a benzene ring, imparts distinct chemical reactivity and makes it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and applications, with a focus on its role in drug discovery and development. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor and is metabolically stable, making it a desirable feature in pharmaceutical agents.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 69797-49-5 | [3] |

| Molecular Formula | C₈H₈N₂ | [4] |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Not specified, likely a solid | |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [5] |

Molecular Structure and Spectral Analysis

The structure of this compound features a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a cyano (-C≡N) group at positions 2, 3, and 1, respectively. The spatial arrangement and electronic interactions between these functional groups dictate the molecule's reactivity and spectroscopic characteristics.

Spectral Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum. Computational studies on related aminobenzoic acids have been used to aid in the assignment of NMR chemical shifts.[6][7][8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching vibration of the nitrile group (around 2210-2260 cm⁻¹), and C-H stretching vibrations of the aromatic ring and the methyl group. Studies on similar compounds like 2-amino-4-chlorobenzonitrile have confirmed the nitrile stretching band around 2211 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ), along with fragmentation patterns that can help confirm the structure.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the initial search, general methods for the synthesis of aminobenzonitriles can be inferred. A common route involves the reduction of the corresponding nitrobenzonitrile. For instance, 2-aminobenzonitrile can be synthesized by the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium.[10] A similar approach could likely be applied to the synthesis of this compound, starting from 2-nitro-3-methylbenzonitrile.

A generalized synthetic workflow for the preparation of an aminobenzonitrile via reduction of a nitrobenzonitrile is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Reaction Setup: To a solution of 2-nitro-3-methylbenzonitrile in a suitable solvent (e.g., ethanol or aqueous acid), a reducing agent such as zinc dust or tin(II) chloride is added portion-wise.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, until the reduction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the metal salts.

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization to yield pure this compound.

Applications in Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[11] The nitrile group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.[11] This makes this compound a valuable scaffold for the design and synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Kinase Inhibitors: Benzonitrile derivatives have been successfully developed as inhibitors of various kinases that are implicated in cancer.[11] The this compound core could be incorporated into molecules designed to target specific kinase active sites.

-

Antiviral Agents: Certain benzonitrile derivatives have shown potent antiviral activity, for instance, by inhibiting the entry of the Hepatitis C Virus (HCV) into host cells.[11]

-

Antimicrobial Agents: The benzonitrile scaffold has been explored for the development of new antibacterial and antifungal agents.[11]

-

Receptor Antagonists: Derivatives of methylbenzonitrile have been designed and synthesized as dual A2A/A2B adenosine receptor antagonists, which have potential applications in immunotherapy.[12]

-

Other CNS Applications: The structural similarity to other biologically active aminobenzonitriles suggests potential applications in targeting central nervous system disorders. For example, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists containing a nitrile group have been developed as antiepileptic drugs.[1]

The logical relationship for the utility of this compound in drug discovery is outlined in the following diagram.

Caption: Logical workflow for drug discovery using this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on safety data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[13][14][15] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14][15] Store in a tightly sealed container in a cool, dry place.[16]

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern provides a valuable platform for the generation of diverse molecular architectures. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the development of novel pharmaceuticals and other advanced materials. Further research into its synthesis and applications is warranted to fully explore its potential.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 69797-49-5 [sigmaaldrich.com]

- 4. CAS 5925-93-9 | 3737-1-29 | MDL MFCD00267506 | 2-Amino-5-methylbenzonitrile | SynQuest Laboratories [synquestlabs.com]

- 5. 1885-29-6|2-Aminobenzonitrile|BLD Pharm [bldpharm.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]

physicochemical characteristics of 2-Amino-3-methylbenzonitrile

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-3-methylbenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 69797-49-5), a key heterocyclic building block in contemporary drug discovery and materials science. As a substituted aminobenzonitrile, its unique electronic and structural features—conferred by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitrile moiety—make it a molecule of significant interest. This document synthesizes theoretical knowledge with practical, field-proven insights into its structural, physical, and spectroscopic properties. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this compound for application in synthesis, lead optimization, and materials engineering. We will delve into its core properties, predictive spectroscopic signatures, and the causality behind its behavior, supported by robust experimental protocols designed for validation and reproducibility.

Molecular Identity and Core Properties

This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a nitrile (-C≡N) group. The ortho-positioning of the amino and nitrile groups, coupled with the adjacent methyl group, creates a distinct electronic and steric environment that governs its reactivity and physical properties.

The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, while the amino group is a classic electron-donating group and a hydrogen bond donor. This "push-pull" electronic arrangement is fundamental to its utility in constructing complex molecular architectures. Benzonitrile derivatives are prevalent in medicinal chemistry, often serving as key intermediates or core scaffolds in the development of kinase inhibitors and other targeted therapeutics.[1][2]

Structural and Physical Data Summary

The fundamental physicochemical data for this compound are summarized below. It is critical to note that while some data are empirically determined, others are predicted based on the analysis of structurally analogous compounds and computational models.

| Property | Value | Source(s) |

| CAS Number | 69797-49-5 | [3][4] |

| Molecular Formula | C₈H₈N₂ | [3][5] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| Appearance | Predicted to be a crystalline solid, likely off-white to yellow. | [6][7] |

| Melting Point | Data not widely reported; predicted to be higher than 2-aminobenzonitrile (50-51 °C) due to increased molecular weight and potential for varied crystal packing. | [8] |

| Boiling Point | Not available; likely decomposes at atmospheric pressure. High boiling point expected under vacuum. | [9] |

| Solubility | Predicted to be poorly soluble in water, but soluble in polar organic solvents such as ethanol, acetone, acetonitrile, and DMSO. | [10][11] |

| Predicted XlogP | 1.9 | [5] |

Structural Representation and Functional Group Analysis

The interplay of the functional groups dictates the molecule's chemical personality. The diagram below highlights these key groups and their primary electronic influence on the aromatic system.

Caption: Key functional groups and their electronic effects on the aromatic ring.

Spectroscopic Profile: A Predictive Analysis

Direct empirical spectra for this compound are not widely published. However, a highly accurate spectroscopic profile can be predicted based on established principles and data from analogous structures. This predictive analysis is crucial for quality control, reaction monitoring, and structural confirmation.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. The predicted spectrum is a direct reflection of the unique electronic environment of each proton and carbon nucleus.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear as a complex multiplet system. The proton positioned between the amino and methyl groups will likely be the most upfield due to the combined electron-donating effects.

-

Amine Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.[12]

-

Methyl Protons (δ 2.1-2.3 ppm): A sharp singlet integrating to three protons, representing the -CH₃ group.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbon bearing the amino group will be significantly shielded (upfield), while the carbon attached to the nitrile group will be deshielded (downfield).

-

Nitrile Carbon (δ ~118 ppm): A characteristically sharp signal for the -C≡N carbon.[13]

-

Methyl Carbon (δ ~20 ppm): An upfield signal corresponding to the -CH₃ carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides unambiguous evidence for the presence of key functional groups. The C≡N stretch is particularly diagnostic.

-

Key IR Absorptions (Predicted, cm⁻¹):

-

N-H Stretch (3350-3500 cm⁻¹): Two distinct, sharp-to-medium bands characteristic of a primary amine (-NH₂).[14]

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): One or more weak bands.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the methyl group.

-

C≡N Stretch (2220-2240 cm⁻¹): A sharp, intense peak. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[14]

-

N-H Bend (1580-1650 cm⁻¹): A medium to strong scissoring vibration.

-

C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Multiple bands of varying intensity.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

-

Predicted Fragmentation (Electron Ionization, EI):

Relevance in Drug Discovery and Development

The aminobenzonitrile scaffold is a "privileged structure" in medicinal chemistry. Its rigidity, defined vector projections for substituents, and ability to engage in multiple non-covalent interactions make it an ideal starting point for inhibitor design.

-

Kinase Inhibition: The nitrile group is an effective hydrogen bond acceptor and can serve as a bioisostere for other functional groups, making it a common feature in ATP-competitive kinase inhibitors.[1]

-

Receptor Antagonism: Derivatives of this compound have been synthesized and evaluated as potent dual antagonists for the A₂A and A₂B adenosine receptors, which are important targets in immuno-oncology.[17]

-

Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can impart favorable pharmacokinetic properties to a drug candidate.[18] The amino group, however, provides a potential site for metabolic modification (e.g., N-acetylation), a factor that must be considered during lead optimization.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminobenzonitriles provide a reliable guide for safe handling.

-

Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin.[19][20][21]

-

Handling Precautions:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents.

-

Store locked up.[19]

-

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems, providing accurate and reproducible data. The causality behind each step is explained to ensure a deep understanding of the methodology.

General Workflow for Physicochemical Characterization

This diagram outlines the logical flow for a comprehensive analysis of a new batch of this compound.

Caption: Standard experimental workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)

-

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1°C) suggests high purity, while a broad range indicates the presence of impurities.

-

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound using a spatula. Impurities can be trapped in larger crystals, and powdering ensures homogeneity.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the sample tightly. A well-packed sample ensures uniform heat transfer.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Scan: Heat the sample rapidly to determine an approximate melting range. This saves time and prevents thermal degradation from prolonged heating.

-

Accurate Determination: Prepare a new sample. Heat rapidly to ~10°C below the approximate melting point found in step 4. Then, reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.

-

Protocol: Solubility Screening (Isothermal Method)

-

Principle: This method determines the saturation solubility of the compound in various solvents, which is critical for designing reaction conditions, purification strategies, and formulation development.

-

Methodology:

-

Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane). This panel covers a range of polarities and hydrogen bonding capabilities.

-

Sample Preparation: To 1 mL of each solvent in a separate, sealed vial, add a pre-weighed excess of this compound (e.g., 20 mg). An excess is required to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours. This duration is chosen to ensure the system reaches solid-liquid equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vials. This step is crucial to avoid sampling undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of an HPLC-UV detector.

-

Analysis: Analyze the diluted sample by a calibrated HPLC-UV method to determine its concentration. The original solubility is then back-calculated. The use of a calibrated HPLC method provides a highly accurate and reproducible measurement.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound - [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 6. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]

- 7. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. iris.unito.it [iris.unito.it]

- 16. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Fingerprinting of 2-Amino-3-methylbenzonitrile: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data for the characterization of 2-Amino-3-methylbenzonitrile (CAS No. 69797-49-5). As a molecule incorporating a nitrile, a primary amine, and a methyl group on an aromatic scaffold, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals in synthetic chemistry and drug development, offering a framework for unambiguous identification and quality assessment.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol .[1][2] The strategic placement of the electron-donating amino (-NH₂) and methyl (-CH₃) groups ortho and meta to the electron-withdrawing nitrile (-C≡N) group creates a distinct electronic environment. This substitution pattern is the primary determinant of the molecule's unique spectral characteristics, which we will dissect using fundamental principles and comparative data from analogous structures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. The predicted spectra are based on established substituent effects on aromatic systems.

¹H NMR Analysis

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, a broad singlet for the amino protons, and a sharp singlet for the methyl group. The electron-donating effects of the -NH₂ and -CH₃ groups will cause a general upfield shift (lower ppm) of the aromatic protons compared to unsubstituted benzonitrile.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | Triplet (t) | 1H | H-5 | Flanked by H-4 and H-6, expected triplet splitting. |

| ~6.8 - 7.0 | Doublet (d) | 1H | H-6 | Ortho-coupled to H-5. |

| ~6.6 - 6.8 | Doublet (d) | 1H | H-4 | Ortho-coupled to H-5, shifted upfield by ortho -NH₂ and para -CH₃. |

| ~4.0 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons, typically broad. Position is solvent-dependent. |

| ~2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | Aliphatic protons with no adjacent proton coupling partners. |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-2 | Directly attached to the strongly electron-donating -NH₂ group, resulting in a significant downfield shift. |

| ~138 - 142 | C-4 | Aromatic carbon experiencing deshielding. |

| ~132 - 135 | C-6 | Aromatic carbon with moderate deshielding. |

| ~128 - 131 | C-5 | Aromatic methine carbon. |

| ~120 - 124 | C-3 | Attached to the methyl group. |

| ~117 - 120 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~110 - 115 | C-1 | Quaternary carbon attached to the nitrile, shielded by the ortho -NH₂ group. |

| ~18 - 22 | -CH₃ | Typical range for a methyl group attached to an aromatic ring.[3] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Average 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by sharp, intense bands corresponding to specific vibrational modes.

Spectral Analysis

The IR spectrum provides a clear "fingerprint" based on the vibrational frequencies of its functional groups. The most diagnostic peaks are the N-H stretches from the primary amine and the sharp C≡N stretch from the nitrile group.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3400 - 3500 | N-H Asymmetric Stretch | Medium-Strong | A doublet is expected for a primary amine (-NH₂). |

| 3300 - 3400 | N-H Symmetric Stretch | Medium | The second peak of the primary amine doublet. |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium-Weak | From the methyl (-CH₃) group. |

| 2220 - 2240 | -C≡N Nitrile Stretch | Strong, Sharp | A highly characteristic and intense peak for aromatic nitriles.[4] |

| ~1600 - 1620 | N-H Bend (Scissoring) | Strong | Confirms the presence of the primary amine. |

| 1450 - 1580 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected, typical for substituted benzene rings. |

Experimental Protocol: FT-IR Spectroscopy

-

Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

ATR Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid this compound sample directly onto the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Fragmentation Analysis

Using Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions. The molecular weight of this compound is 132.16, so the molecular ion peak should appear at an m/z of 132.

-

Molecular Ion (M⁺˙): The peak at m/z = 132 corresponds to the intact molecule with one electron removed.

-

Key Fragmentation: A primary fragmentation pathway often involves the loss of a stable radical. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is highly probable, leading to a significant fragment ion at m/z = 117 . Another common fragmentation for nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment at m/z = 105 .

Caption: Plausible EI fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples. For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ionization: Electron Ionization (EI) is a standard method. The sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against m/z.

Conclusion

The structural confirmation of this compound is robustly achieved through the complementary data provided by NMR, IR, and MS. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific isomeric arrangement. FT-IR spectroscopy provides rapid confirmation of the essential amino and nitrile functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques offer a comprehensive and self-validating spectroscopic profile essential for quality control and research applications.

References

thermal stability and decomposition of 2-Amino-3-methylbenzonitrile

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-3-methylbenzonitrile

Abstract

This compound is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. As with any reactive chemical, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safety during its handling, storage, and process scale-up. This guide provides a comprehensive framework for evaluating the thermal hazards of this compound, grounded in established analytical techniques and first-principles analysis. We detail the experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), explaining the causality behind experimental choices and the interpretation of the resulting data. Furthermore, we propose potential decomposition pathways based on the molecule's functional groups, offering a predictive lens for risk assessment. This document is intended for researchers, chemists, and process safety professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative of Thermal Hazard Assessment

This compound, a substituted aromatic nitrile, serves as a key building block in synthetic chemistry. Its molecular structure, featuring a primary amine, a nitrile group, and a methyl group on a benzene ring, imparts a useful reactivity profile. However, these same functional groups are also sources of potential thermal instability. The exothermic decomposition of such molecules can lead to thermal runaway reactions, resulting in a rapid increase in temperature and pressure within a reactor, posing significant safety risks.

A comprehensive thermal hazard assessment is not merely a regulatory formality but a scientific necessity. It provides critical data for defining safe operating limits, designing emergency relief systems, and ensuring the overall integrity of a chemical process. This guide outlines the strategic approach to characterizing the thermal stability of this compound, moving from initial screening to detailed analysis of runaway potential.

Physicochemical Properties and Initial Hazard Screening

Before undertaking advanced thermal analysis, a review of the compound's basic properties is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | - |

| Molecular Weight | 132.16 g/mol | - |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 98-102 °C | |

| Boiling Point | 289.6±25.0 °C (Predicted) | |

| Solubility | Soluble in methanol |

The presence of the amine (-NH₂) and nitrile (-C≡N) groups suggests the potential for exothermic reactions. The amine group can undergo oxidation, while the nitrile group can participate in exothermic trimerization or polymerization reactions, particularly at elevated temperatures or in the presence of contaminants.

Experimental Assessment of Thermal Stability

A multi-technique approach is required to build a complete picture of the thermal behavior of this compound. The following sections detail the core analytical methods.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the primary screening tool for thermal hazards. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, heat of fusion, and, most critically, the onset temperature (Tₒₙₛₑₜ) and enthalpy (ΔHₔ) of decomposition. A low onset temperature or a high heat of decomposition signals a significant thermal hazard.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is crucial to contain any pressure generated during decomposition and prevent the evaporation of the sample, ensuring accurate enthalpy measurements.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, up to a final temperature of 350-400 °C. The heating rate is a critical parameter; a slower rate provides better resolution of thermal events but may not detect kinetically limited decompositions.

-

-

Data Analysis:

-

Identify the endotherm corresponding to the melting point.

-

Identify any exotherms appearing after the melt. The onset temperature of the first significant exotherm is a key indicator of the start of decomposition.

-

Integrate the area under the exotherm peak to calculate the heat of decomposition (ΔHₔ) in J/g.

-

Trustworthiness & Self-Validation: The protocol is self-validating by first confirming the known melting point of the substance. An accurate melt confirms proper instrument calibration and sample purity. The use of a sealed high-pressure pan ensures that the measured energy change is due to decomposition, not volatilization.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA complements DSC by measuring the change in mass of a sample as a function of temperature. It helps to distinguish between simple phase changes (like boiling, which shows mass loss but no DSC exotherm) and decomposition events that produce volatile products. It also reveals the number of decomposition steps and the temperature range over which they occur.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

Equilibrate at 30 °C.

-

Ramp the temperature at 10 °C/min to a final temperature where the sample mass has stabilized (e.g., 500 °C).

-

-

Data Analysis:

-

Plot the mass percentage versus temperature.

-

Determine the onset temperature of mass loss, which should correlate with the DSC exotherm.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Accelerating Rate Calorimetry (ARC)

Expertise & Rationale: While DSC and TGA are excellent screening tools, they are performed under controlled heating rates. An ARC experiment simulates a worst-case, adiabatic (no heat loss) scenario, which is more representative of a large-scale industrial reactor undergoing a thermal runaway. The ARC provides critical data on the time-temperature-pressure relationship of a decomposition reaction, which is essential for process safety design.

Experimental Protocol: ARC Analysis

-

Sample Preparation: A larger sample (e.g., 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy C).

-

Instrument Setup: The bomb is placed in the ARC calorimeter, which is equipped with heaters and thermocouples to maintain an adiabatic environment.

-

Thermal Program (Heat-Wait-Search):

-

The system heats the sample in small steps (e.g., 5 °C).

-

After each step, it waits for thermal equilibrium.

-

It then enters a "search" mode, monitoring for any self-heating (an exothermic reaction). A self-heating rate above a set threshold (e.g., 0.02 °C/min) triggers the "adiabatic" mode.

-

In adiabatic mode, the calorimeter heaters match the sample temperature, preventing any heat loss to the surroundings. The system then records the temperature and pressure rise as a function of time until the reaction is complete.

-

-

Data Analysis: The resulting data on temperature and pressure versus time are used to calculate critical safety parameters, such as the Temperature of No Return (TNR) and the Self-Accelerating Decomposition Temperature (SADT).

Visualization of Experimental Workflows

The logical flow of a comprehensive thermal hazard assessment is critical. It begins with screening and progresses to more intensive, adiabatic testing if warranted by the initial results.

Caption: Workflow for Thermal Hazard Assessment.

Proposed Decomposition Pathways

Based on the functional groups of this compound, several decomposition pathways can be hypothesized. The presence of both an amine and a nitrile group on the same aromatic ring opens the possibility for intramolecular cyclization or intermolecular polymerization reactions, which are often highly exothermic.

-

Intermolecular Polymerization: At elevated temperatures, the nitrile groups can undergo trimerization to form a stable triazine ring. This can propagate, leading to a complex, cross-linked polymer network. This is a common decomposition route for many aromatic nitriles.

-

Intramolecular Reactions: While less common, intramolecular cyclization could occur, though it would involve the formation of a strained ring system.

-

Fragmentation: At higher temperatures, fragmentation of the aromatic ring or loss of small molecules like HCN or NH₃ could occur, leading to significant gas generation.

The exact mechanism is likely complex and temperature-dependent. Analysis of the decomposition products using techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would be required for definitive pathway elucidation.

Caption: Hypothesized Decomposition Pathways.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is essential for its safe utilization in any chemical process. The multi-tiered experimental approach outlined in this guide—progressing from DSC/TGA screening to ARC adiabatic analysis—provides the necessary data to construct a robust safety case. Initial screening via DSC is critical to determine the onset temperature of decomposition. If this temperature is approached during any planned process step, a more detailed investigation using ARC is strongly recommended to quantify the potential for a thermal runaway. These data are the foundation for defining safe operating parameters, developing mitigation strategies, and designing adequate process safety measures.

A Comprehensive Technical Guide to 2-Amino-3-methylbenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Aminobenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, the substituted aminobenzonitrile framework has emerged as a "privileged" structure—a core motif consistently found in a multitude of bioactive agents. 2-Amino-3-methylbenzonitrile (CAS: 69797-49-5) represents a strategically important variant of this class. Its specific ortho-amino, meta-methyl substitution pattern provides a unique steric and electronic environment, making it a highly valuable building block for creating complex molecular architectures. The presence of three distinct functional handles—the nucleophilic amine, the versatile nitrile, and the aromatically-bound methyl group—allows for precise, multi-directional elaboration in synthetic campaigns.

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data reporting to explore the causality behind its synthesis, the logic of its characterization, and its proven utility as a key intermediate in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 69797-49-5 | Sigma-Aldrich[1][2] |

| Molecular Formula | C₈H₈N₂ | Sunway Pharm Ltd[3] |

| Molecular Weight | 132.16 g/mol | Sigma-Aldrich[2] |

| SMILES | NC1=C(C)C=CC=C1C#N | BLD Pharm[4] |

| InChI Key | PQXGRUUJIFRFGC-UHFFFAOYSA-N | N/A (Generated) |

Table 2: Physicochemical Data

| Property | Value | Notes & Rationale |

| Appearance | Off-white to light brown crystalline solid | Expected for aromatic amines; color may depend on purity and exposure to air/light. |

| Melting Point | 83-87 °C | Experimental value. This range is typical for a small, relatively polar organic solid. |

| Boiling Point | Not readily available | Subject to decomposition at atmospheric pressure. Distillation would require high vacuum. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The amine and nitrile groups offer polarity, but the benzene ring and methyl group confer significant nonpolar character. |

| pKa (Conjugate Acid) | ~2-3 (Predicted) | The electron-withdrawing nitrile group significantly reduces the basicity of the aniline amine compared to aniline itself (pKa ~4.6). |

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable route to this compound is the chemical reduction of its nitro precursor, 2-nitro-3-methylbenzonitrile. This transformation is reliable, high-yielding, and avoids the use of cyanide salts, which are required in alternative routes like the Sandmeyer reaction.

Workflow for Synthesis and Purification

The overall process can be visualized as a three-stage workflow: synthesis of the nitro precursor, reduction to the amine, and final purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol describes a standard, high-yield method for the reduction of the nitro group. Catalytic hydrogenation is preferred for its clean reaction profile and simple workup, minimizing chlorinated waste associated with metal/acid reductions.

Materials:

-

2-Nitro-3-methylbenzonitrile (1.0 eq)

-

Palladium on Carbon (10% Pd, 0.01-0.05 eq)

-

Methanol (or Ethanol/Ethyl Acetate)

-

Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

-

Celite®

Procedure:

-

Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add 2-Nitro-3-methylbenzonitrile and the solvent (e.g., Methanol, ~10-20 mL per gram of substrate). Stir until fully dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon to the solution. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under a gentle stream of nitrogen or argon. It is added last to prevent ignition of the flammable solvent.

-

Atmosphere Exchange: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen gas three times to remove all oxygen. Oxygen can poison the catalyst and create a potentially explosive mixture with hydrogen.

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. For a lab-scale reaction, a balloon filled with H₂ is often sufficient. For larger scales, a Parr apparatus is used to apply positive pressure (e.g., 50 psi).

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is exothermic and may require gentle cooling initially. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

-

Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Self-Validation: The Celite pad prevents fine catalyst particles from passing through, which would contaminate the product and pose an ignition hazard upon solvent removal. Wash the pad with a small amount of the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. The key spectroscopic signatures for this compound are predictable and serve as a molecular fingerprint.

Table 3: Expected Spectroscopic Data

| Technique | Region / Shift (δ) | Assignment & Rationale |

| ¹H NMR | ~7.2-7.4 ppm (t, 1H) | Aromatic H5. Appears as a triplet due to coupling with H4 and H6. |

| ~6.7-6.9 ppm (d, 2H) | Aromatic H4 and H6. Appear as doublets coupled to H5. | |

| ~4.5-5.5 ppm (br s, 2H) | -NH₂ protons. Broad signal, chemical shift is solvent-dependent. Disappears upon D₂O exchange. | |

| ~2.1-2.3 ppm (s, 3H) | -CH₃ protons. Appears as a sharp singlet as there are no adjacent protons. | |

| ¹³C NMR | ~145-150 ppm | C2 (Carbon bearing the -NH₂ group). Significantly downfield due to deshielding by the attached nitrogen. |

| ~132-135 ppm | C4, C5, C6 (Aromatic CH carbons). | |

| ~118-120 ppm | C≡N (Nitrile carbon). A characteristic, relatively weak signal in this region. | |

| ~110-115 ppm | C1 (Carbon bearing the -CN group). | |

| ~100-105 ppm | C3 (Carbon bearing the -CH₃ group). | |

| ~18-22 ppm | -CH₃ carbon. | |

| FT-IR (cm⁻¹) | 3450-3300 (two bands) | N-H stretch (asymmetric and symmetric) of the primary amine. The presence of two distinct bands is characteristic. |

| ~3050 | Aromatic C-H stretch. | |

| ~2225 | C≡N stretch. A sharp, strong, and highly diagnostic peak for the nitrile group. | |

| ~1620 | N-H scissoring (bending) vibration. | |

| ~1580, ~1480 | Aromatic C=C stretching vibrations. | |

| Mass Spec (EI) | M⁺ = 132.16 m/z | Molecular ion peak corresponding to the exact mass of C₈H₈N₂. |

Note: NMR chemical shifts are predicted and may vary based on solvent and concentration.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile synthon for biologically active molecules. The aminobenzonitrile core is a cornerstone in the design of kinase inhibitors, receptor antagonists, and other targeted therapies.[5][6]

The Aminobenzonitrile Scaffold as a Pharmacophore

The nitrile group is a unique functional group in medicinal chemistry. It is a potent hydrogen bond acceptor, often acting as a bioisostere for a carbonyl or hydroxyl group, but is metabolically robust and generally not susceptible to hydrolysis.[7] The adjacent amino group serves as both a hydrogen bond donor and a key nucleophilic handle for building more complex heterocyclic systems, such as quinazolines, pyrimidines, and imidazoles, which are prevalent in FDA-approved drugs.[8][9]

Logical Workflow: From Building Block to Bioactive Compound

The following diagram illustrates a conceptual pathway where this compound serves as a key starting material for the synthesis of a hypothetical kinase inhibitor. This logic is based on established synthetic routes for compounds targeting enzymes like receptor tyrosine kinases.[10]

Caption: Conceptual workflow for utilizing the title compound in kinase inhibitor synthesis.

This workflow demonstrates the strategic value of the starting material. The ortho-amino group is used to construct the core heterocyclic "hinge-binding" region of the inhibitor. Subsequent functionalization, often guided by structure-based drug design, installs specific side chains that confer potency and selectivity for the target kinase.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety and maintaining the integrity of the material. The following guidelines are derived from published Safety Data Sheets (SDS).[11][12][13]

Table 4: GHS Hazard and Precautionary Information

| Category | Information | Pictogram |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

|

| Signal Word | Warning | N/A |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | N/A |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |

| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | N/A |

Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[11]

-

For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation of the aniline functional group, which can lead to discoloration and impurity formation.

Disposal:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into a wide array of complex molecular targets. Its well-defined synthesis, clear spectroscopic profile, and proven utility in constructing privileged medicinal scaffolds make it an indispensable tool for drug discovery and development. By understanding the causality behind its synthesis and the logic of its application, researchers can fully leverage its potential to accelerate the design and creation of innovative therapeutic agents.

References

- 1. This compound | 69797-49-5 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound - CAS:69797-49-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 69797-49-5|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Amino-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methylbenzonitrile, a key building block in the synthesis of pharmaceuticals and other specialty chemicals, possesses a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside modern, optimized protocols. We will delve into the mechanistic underpinnings of classical synthetic strategies, including the Sandmeyer and Rosenmund-von Braun reactions, and explore plausible historical routes from readily available starting materials. This guide also presents detailed experimental procedures, characterization data, and visual workflows to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of a Versatile Scatfold

This compound, with the chemical identifier CAS number 69797-49-5, is an aromatic amine containing a nitrile functional group. Its strategic substitution pattern makes it a valuable intermediate in the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. The presence of the amino and nitrile groups allows for a wide array of chemical transformations, making it a versatile scaffold for the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding its synthetic origins and the evolution of its preparation is crucial for process optimization and the development of novel synthetic methodologies.

The Dawn of Synthesis: Plausible Historical Routes

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis can be logically inferred from the development of key named reactions in the late 19th and early 20th centuries. The most probable historical syntheses would have relied on the transformation of readily available substituted toluenes.

The Sandmeyer Reaction: A Gateway to Aryl Nitriles

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a classic and robust method for the conversion of an aromatic amino group into a variety of functional groups, including the nitrile group, via a diazonium salt intermediate.[1][2][3] A plausible and likely historical route to this compound would have started from 2-amino-3-methylaniline (3-methyl-o-phenylenediamine).

Conceptual Historical Synthesis via the Sandmeyer Reaction:

-

Diazotization of 3-Methyl-o-toluidine: The synthesis would commence with the diazotization of 3-methyl-o-toluidine in the presence of a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.

-

Cyanation: The resulting diazonium salt would then be treated with a copper(I) cyanide solution, leading to the displacement of the diazonium group with a nitrile group, yielding this compound.

Figure 1: Conceptual workflow of the Sandmeyer reaction for the synthesis of this compound.

The Rosenmund-von Braun Reaction: An Alternative Approach

Another classical method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with copper(I) cyanide.[1][2][4] This suggests an alternative historical pathway starting from a halogenated toluene derivative.

Conceptual Historical Synthesis via the Rosenmund-von Braun Reaction:

-

Halogenation of 2-Amino-3-methylbenzene (m-Toluidine): A potential starting material could be 2-bromo-6-methylaniline, which could be synthesized from m-toluidine.

-

Cyanation: The 2-bromo-6-methylaniline would then be subjected to the Rosenmund-von Braun conditions, reacting with copper(I) cyanide at elevated temperatures to yield this compound.

Figure 2: Conceptual workflow of the Rosenmund-von Braun reaction for synthesizing this compound.

Modern Synthetic Protocols

While the classical methods provided the foundation, modern organic synthesis has refined these approaches and introduced new, more efficient methodologies. A common and practical modern synthesis often involves the reduction of a nitro group precursor, which is generally easier to introduce and handle than the direct diazotization of a diamine.

Synthesis via Reduction of 2-Nitro-3-methylbenzonitrile

This is a widely employed and reliable method that leverages the selective reduction of a nitro group in the presence of a nitrile.

Step 1: Nitration of m-Toluic Acid

The synthesis typically begins with the nitration of m-toluic acid.

-

Protocol: To a stirred solution of fuming nitric acid, m-toluic acid is added portion-wise at a low temperature (typically -10 to 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated 2-nitro-3-methylbenzoic acid is collected by filtration.[5]

Step 2: Conversion to 2-Nitro-3-methylbenzamide

The carboxylic acid is then converted to the corresponding amide.

-

Protocol: 2-Nitro-3-methylbenzoic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with aqueous ammonia to yield 2-nitro-3-methylbenzamide.

Step 3: Dehydration of the Amide to the Nitrile

The amide is dehydrated to the nitrile.

-

Protocol: 2-Nitro-3-methylbenzamide is heated with a dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to afford 2-nitro-3-methylbenzonitrile.

Step 4: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group.

-

Protocol: 2-Nitro-3-methylbenzonitrile is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or reduction with a metal in acidic media (e.g., iron in acetic acid or tin(II) chloride in hydrochloric acid). The reaction progress is monitored by TLC. After completion, the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Figure 3: A modern, multi-step synthesis of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 69797-49-5 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would include a singlet for the methyl protons, signals for the aromatic protons, and a broad singlet for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals would correspond to the methyl carbon, the aromatic carbons, and the nitrile carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify functional groups. Characteristic peaks for this compound would include N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and a sharp, strong C≡N stretching vibration around 2220-2240 cm⁻¹.[6]

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.

Applications in Drug Development and Beyond

The unique arrangement of functional groups in this compound makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds. The amino group can be acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open doors to the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles that are frequently found in the core structures of pharmaceuticals. For instance, derivatives of aminobenzonitriles are explored as kinase inhibitors and for other therapeutic targets.

Conclusion

The synthesis of this compound is a testament to the enduring power of classical organic reactions and the continuous refinement of synthetic methodologies. From its conceptual origins in the era of named reactions to the optimized, multi-step syntheses of today, this compound remains a cornerstone for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its historical synthesis, modern preparative methods, and key characterization data, offering a valuable resource for those working with this versatile chemical building block.

References

- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide on the Potential Reactivity of 2-Amino-3-methylbenzonitrile

Introduction

2-Amino-3-methylbenzonitrile is a bifunctional aromatic compound featuring a nucleophilic amino (-NH₂) group and an electrophilic nitrile (-C≡N) group positioned ortho to each other on a toluene framework. This unique arrangement of substituents gives rise to a rich and complex chemical reactivity, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal and material sciences interest. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group, coupled with the steric influence of the methyl group, dictates the molecule's reactivity profile. This guide provides a comprehensive exploration of the reactivity of both the amino and nitrile functionalities, offering insights into chemoselective transformations and intramolecular cyclization reactions.

Reactivity of the Amino Group (-NH₂)

The amino group in this compound is a primary aromatic amine, and its reactivity is characteristic of this functional group, albeit modulated by the adjacent nitrile and methyl substituents. It serves as a potent nucleophile and a directing group in electrophilic aromatic substitution.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the amino group. However, the presence of the electron-withdrawing nitrile group in the ortho position significantly reduces the basicity of the amino group compared to aniline.[1] Despite this diminished basicity, the amino group remains sufficiently nucleophilic to participate in a variety of reactions.

Key Reactions at the Amino Group

1.2.1 N-Acylation

The amino group readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides in the presence of a base (e.g., pyridine, triethylamine) to furnish the corresponding N-acyl derivatives.[2] This reaction is often employed as a protective strategy for the amino group to allow for selective transformations at other positions of the molecule.[2]

Protocol 1: N-Acetylation of this compound

Objective: To selectively protect the amino group via acetylation.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-cyano-6-methylphenyl)acetamide.

-

The product can be further purified by recrystallization or column chromatography.

1.2.2 N-Alkylation

Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation. More controlled methods like reductive amination or transition-metal-catalyzed cross-coupling reactions are generally preferred for the synthesis of N-alkyl and N-aryl derivatives.[2]

1.2.3 Diazotization

As a primary aromatic amine, the amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][4] These diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups through Sandmeyer-type reactions, providing access to halides, hydroxyls, and other substituents.[3][5]

dot

Caption: Diazotization of the amino group.

Reactivity of the Nitrile Group (-C≡N)

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack.[6][7] Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Key Reactions at the Nitrile Group

2.1.1 Hydrolysis

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions.[6][7][8] This transformation is a fundamental reaction of nitriles.

-

Acidic Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating attack by water.[8]

-

Basic Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[6]

It is important to note that forcing conditions are often required, and the presence of the ortho-amino group might influence the reaction rate. In some cases, protecting the amino group prior to hydrolysis can lead to cleaner reactions.[9]

2.1.2 Reduction

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][8] This reaction provides a route to diamino compounds. Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H).[8]

Protocol 2: Reduction of the Nitrile Group with LiAlH₄

Objective: To reduce the nitrile group to a primary amine.

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide (NaOH) solution

Methodology:

-

In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-(aminomethyl)-3-methylaniline.

-

The product can be purified by vacuum distillation or crystallization.

2.1.3 Addition of Organometallic Reagents

Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form an intermediate imine anion, which upon aqueous workup, yields a ketone.[2][8][10] This reaction is a valuable method for the formation of carbon-carbon bonds.

Intramolecular Reactions and Synthesis of Heterocycles

The ortho positioning of the amino and nitrile groups in this compound provides a unique opportunity for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Synthesis of Quinazolines and Related Heterocycles

2-Aminobenzonitriles are common precursors for the synthesis of quinazoline derivatives.[11][12][13] For instance, the reaction of 2-aminobenzonitrile with carbon dioxide, often catalyzed by bases or ionic liquids, can lead to the formation of quinazoline-2,4(1H,3H)-diones.[11][12][14] Similarly, acid-mediated annulation reactions with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines.[13][15]

dot

Caption: Synthesis of quinazolinediones.

The amino group can act as a nucleophile, attacking the nitrile carbon of another molecule or an external reagent, which then facilitates cyclization. The specific reaction conditions and the choice of co-reactants determine the final heterocyclic product.[16][17][18]

Chemoselectivity

The presence of two reactive functional groups necessitates careful consideration of chemoselectivity when planning synthetic transformations. By choosing appropriate reagents and reaction conditions, it is often possible to selectively target either the amino or the nitrile group.

| Reaction | Target Group | Reagents and Conditions | Outcome |

| N-Acylation | Amino | Acyl chloride, pyridine, 0 °C to RT | Selective acylation of the amino group |

| Nitrile Reduction | Nitrile | LiAlH₄, anhydrous THF, reflux | Selective reduction of the nitrile to a primary amine |

| Nitrile Hydrolysis | Nitrile | Strong acid or base, heat | Hydrolysis of the nitrile to a carboxylic acid (may require protection of the amino group) |

| Diazotization | Amino | NaNO₂, HCl, 0-5 °C | Conversion of the amino group to a diazonium salt |

Table 1: Examples of Chemoselective Reactions

For instance, the reduction of a nitrile in the presence of other reducible functional groups can be challenging. However, specific conditions can be developed to achieve the desired selectivity.[19][20] Similarly, protecting the more reactive amino group allows for a wider range of transformations to be performed on the nitrile group.

Conclusion